苯甲酰硫代胆碱碘化物

描述

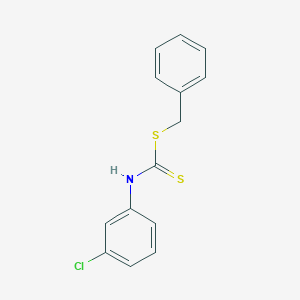

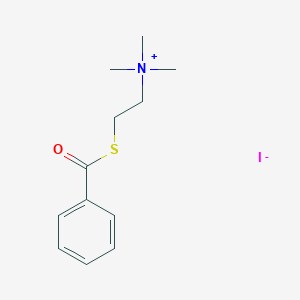

Benzoylthiocholine Iodide, also known as Benzoylthiocholine Iodide, is a useful research compound. Its molecular formula is C12H18INOS and its molecular weight is 351.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoylthiocholine Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoylthiocholine Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物传感器开发

苯甲酰硫代胆碱碘化物用于开发基于乙酰胆碱酯酶 (AChE) 的安培型生物传感器。 这些生物传感器旨在用于快速分析基于胆碱酯酶抑制的神经毒性杀虫剂 . 分析信号通过酶促水解乙酰硫代胆碱假底物产生的硫代胆碱的氧化来量化 .

神经毒性杀虫剂检测

使用苯甲酰硫代胆碱碘化物的生物传感器已被开发用于快速检测神经毒性杀虫剂(有机磷酸酯或氨基甲酸酯)、神经毒剂和天然毒素 . 这是由于 AChE 在神经系统中通过乙酰胆碱催化终止神经冲动的主要作用 .

神经退行性疾病研究

使用苯甲酰硫代胆碱碘化物作为底物的 AChE 的活性已在体内得到深入研究,因为它与神经退行性疾病有关 . 这是因为它在记忆等重要过程中发挥作用 .

电化学研究

在碘离子存在下检测硫代胆碱的电化学研究与基于 AChE 或丁酰胆碱酯酶 (BuChE) 的两种安培型生物传感器类型有关 . 这是因为两种酶的酶促水解产物相同(硫代)胆碱,并且底物包含氯离子或碘离子作为抗衡离子 .

水处理工艺

已提出将碘离子转化为碘酸盐,这是一种安全的碘衍生最终产物,以减轻饮用水处理过程中碘化消毒副产物 (I-DBPs) 的形成 . 这尤其重要,因为最常检测到的 I-THM 是 CHCl2I,其次是 CHBrClI

作用机制

Target of Action

Benzoylthiocholine Iodide is a biochemical reagent used in life science research . .

Mode of Action

It is used as a biological material or organic compound for life science related research .

Biochemical Pathways

It is used in various biochemical assays .

Result of Action

It is used as a biochemical reagent in life science research .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that iodide, a component of Benzoylthiocholine Iodide, can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid crystalline powder that is stable at room temperature .

Dosage Effects in Animal Models

Animal models are often used to systematically examine the independent effects of biochemical exposure in a controlled environment .

Metabolic Pathways

It is known that iodide, a component of Benzoylthiocholine Iodide, is involved in various metabolic pathways .

Transport and Distribution

It is known that it is soluble in hot water and hot methanol, suggesting that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins and related topics may provide insights into the potential subcellular localization of Benzoylthiocholine Iodide .

属性

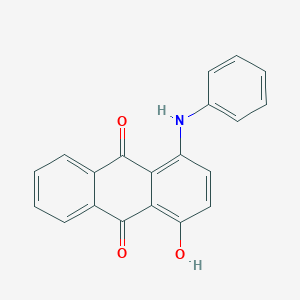

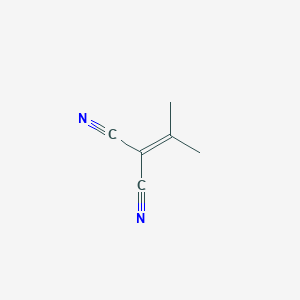

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?

A1: Benzoylthiocholine Iodide serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of Benzoylthiocholine Iodide, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。